

Application Notes and Protocols for BMS-986238 in Syngeneic Mouse Models

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Compound of Interest

Compound Name: BMS-986238

Cat. No.: B15610436

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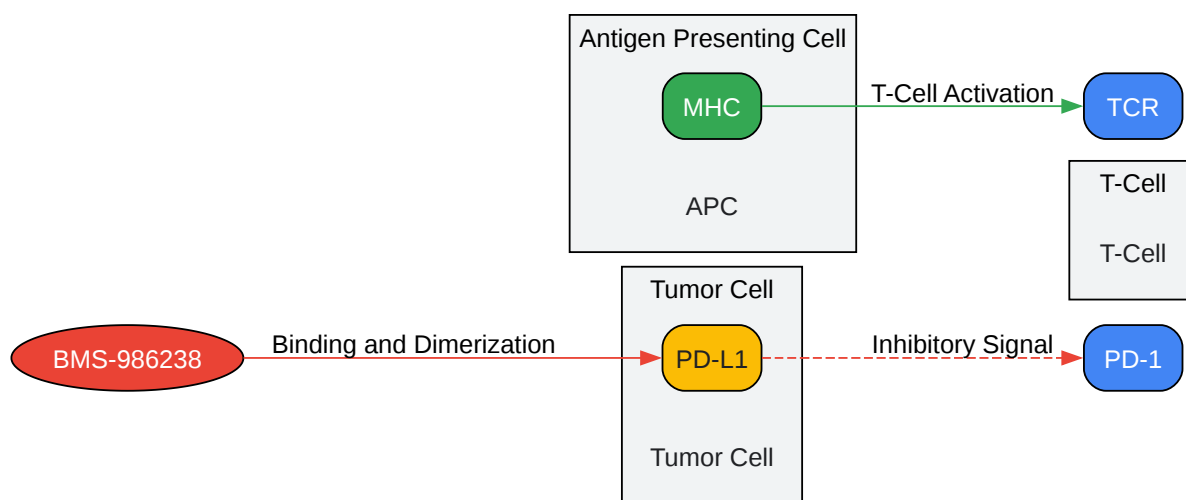
Introduction

BMS-986238 is a second-generation, orally bioavailable macrocyclic peptide inhibitor of the Programmed Death-Ligand 1 (PD-L1).[1][2] This immune checkpoint inhibitor is designed to block the interaction between PD-L1 and its receptor, PD-1, thereby restoring anti-tumor immunity. A key feature of **BMS-986238** is the incorporation of a human serum albumin (HSA) binding motif, which significantly extends its plasma half-life, a limitation observed in earlier-generation inhibitors.[2][3] Preclinical data indicates that **BMS-986238** has a high binding affinity for PD-L1, in the low picomolar range, and a half-life of over 19 hours in rats and cynomolgus monkeys.[2] The mechanism of action for this class of inhibitors involves binding to PD-L1 and inducing its dimerization, which prevents its engagement with PD-1 on T-cells.

These application notes provide a comprehensive guide for the preclinical evaluation of **BMS-986238** in syngeneic mouse models, which are essential tools for immuno-oncology research due to their intact immune systems.

Signaling Pathway and Mechanism of Action

BMS-986238 functions by disrupting the PD-1/PD-L1 immune checkpoint pathway. This pathway is often exploited by tumor cells to evade immune surveillance. The following diagram illustrates the mechanism of action of **BMS-986238**.



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Caption: Mechanism of **BMS-986238** in blocking the PD-1/PD-L1 signaling pathway.

Quantitative Data Summary

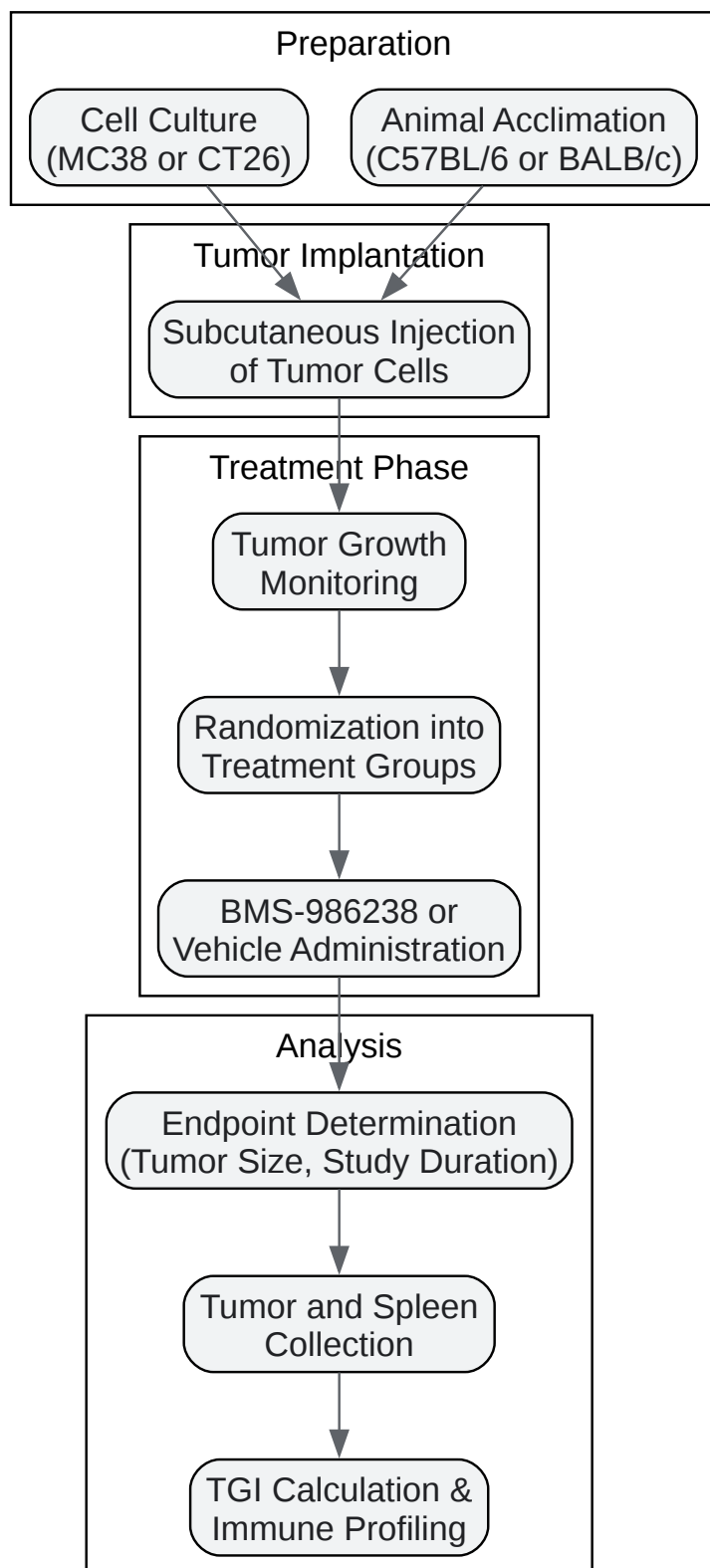
While specific in vivo efficacy data for **BMS-986238** in syngeneic mouse models is not publicly available, the following table presents representative data based on the performance of other oral small molecule PD-L1 inhibitors in similar models. This data is intended to serve as a guide for study design.

Compound	Dosage and Route of Administration	Mouse Model	Tumor Cell Line	Efficacy Summary
BMS-986238 (Representative)	25-100 mg/kg, oral gavage, once or twice daily	C57BL/6 (syngeneic)	MC38 (colon adenocarcinoma)	Dose-dependent tumor growth inhibition (TGI). Potential for complete responses in a subset of animals.
BMS-986238 (Representative)	25-100 mg/kg, oral gavage, once or twice daily	BALB/c (syngeneic)	CT26 (colon carcinoma)	Significant anti- tumor efficacy. Enhancement of T-cell infiltration into the tumor microenvironmen t.
ASC63	50 or 100 mg/kg, oral, twice a day	BALB/c	CT26-hPD-L1	TGI of 17.12% and 36.87% for 50 and 100 mg/kg doses, respectively.
SCL-1	25, 50, and 100 mg/kg, oral	C57BL/6	MC-38	Demonstrated tumor growth- inhibiting activity.

Experimental Protocols

The following protocols provide a detailed methodology for evaluating the in vivo efficacy of **BMS-986238** in commonly used syngeneic mouse models.

Experimental Workflow Diagram



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Caption: General experimental workflow for in vivo efficacy studies of **BMS-986238**.

Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a typical experiment to evaluate the antitumor efficacy of **BMS-986238**.

1. Animal Model and Cell Line

- Animals: 6-8 week old female C57BL/6 or BALB/c mice are commonly used.
- Tumor Cells:
 - For C57BL/6 mice, use the MC38 colon adenocarcinoma cell line.
 - For BALB/c mice, use the CT26 colon carcinoma cell line.

2. Tumor Cell Implantation

- Culture the selected tumor cells under standard conditions (e.g., RPMI-1640 + 10% FBS).
- Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or phosphate-buffered saline (PBS). A mixture with Matrigel (e.g., 40%) can improve tumor take rate.
- Subcutaneously inject 0.5×10^6 to 1×10^6 cells in a volume of 100-200 μL into the flank of each mouse.

3. **BMS-986238** Formulation and Administration

- Formulation: For oral gavage, **BMS-986238** may be formulated in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80.
- Administration:
 - Once tumors are palpable and have reached a certain size (e.g., 50-100 mm^3), randomize the mice into treatment and vehicle control groups.
 - Administer **BMS-986238** and vehicle according to the planned schedule (e.g., once or twice daily) via oral gavage.

4. Monitoring and Endpoint

- Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration of treatment. At the endpoint, mice are euthanized, and tumors are excised and weighed.

5. Data Analysis

- Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: $\text{TGI (\%)} = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$.
- Analyze the statistical significance of the differences in tumor volume and weight between the treatment and control groups.

Protocol 2: Analysis of the Tumor Microenvironment

This protocol describes the analysis of immune cells within the tumor microenvironment following treatment with **BMS-986238**.

1. Tissue Processing

- At the study endpoint, excise tumors from euthanized mice.
- For immunohistochemistry (IHC), fix a portion of the tumor in 10% neutral buffered formalin and embed in paraffin.
- For flow cytometry, keep a portion of the tumor fresh and process immediately.

2. Immunohistochemistry (IHC)

- Cut paraffin-embedded tumor sections (e.g., 4-5 μm).

- Perform antigen retrieval followed by incubation with primary antibodies against immune cell markers (e.g., CD8 for cytotoxic T cells, FoxP3 for regulatory T cells).
- Use an appropriate secondary antibody and detection system.
- Image the stained slides and quantify the number of positive cells per unit area.

3. Flow Cytometry

- Mechanically and enzymatically digest the fresh tumor tissue to obtain a single-cell suspension.
- Stain the cells with a cocktail of fluorescently labeled antibodies against surface and intracellular markers of different immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3).
- Acquire data on a flow cytometer and analyze the percentages of different immune cell subsets within the tumor.

Conclusion

BMS-986238 represents a promising orally bioavailable PD-L1 inhibitor with a potentially favorable pharmacokinetic profile. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of **BMS-986238** in syngeneic mouse models. Such studies are critical for elucidating its in vivo efficacy, mechanism of action, and for guiding its further clinical development in the field of cancer immunotherapy.

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